4-(Pyrrolidin-2-yl)aniline
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Overview
Description
4-(Pyrrolidin-2-yl)aniline is an organic compound featuring a pyrrolidine ring attached to an aniline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Pyrrolidin-2-yl)aniline typically involves the reaction of aniline with pyrrolidine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The reaction conditions are carefully controlled to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(Pyrrolidin-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aniline moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, strong bases.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .
Scientific Research Applications
4-(Pyrrolidin-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism by which 4-(Pyrrolidin-2-yl)aniline exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.
Aniline: An aromatic amine used in the synthesis of dyes and pharmaceuticals.
Pyrrolidin-2-one: Known for its use in the synthesis of alkaloids and β-amino acids.
Uniqueness: 4-(Pyrrolidin-2-yl)aniline is unique due to the combination of the pyrrolidine ring and aniline moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in the individual components .
Properties
Molecular Formula |
C10H14N2 |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
4-pyrrolidin-2-ylaniline |
InChI |
InChI=1S/C10H14N2/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7,11H2 |
InChI Key |
KZQPHWGFVFLYRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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